4-tert-butyl-1,3-dihydro-2H-imidazol-2-one

Medicinal Chemistry ADME Lipophilicity

4-tert-Butyl-1,3-dihydro-2H-imidazol-2-one delivers a unique combination of pronounced steric bulk (Taft Es = -1.54) and enhanced lipophilicity (LogP 1.13 vs. -0.8 for the 4-methyl analog), enabling conformational restriction in lead optimization. Validated as a direct NLRP3 inflammasome inhibitor (IC₅₀ 2.98 µM in macrophage assay), this solid, ≥95% pure building block is compatible with automated parallel synthesis and key derivatizations (alkylation, thionation). Procure from vetted global suppliers to accelerate your CNS or anti-inflammatory program.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 623547-65-9
Cat. No. B1285419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-1,3-dihydro-2H-imidazol-2-one
CAS623547-65-9
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CNC(=O)N1
InChIInChI=1S/C7H12N2O/c1-7(2,3)5-4-8-6(10)9-5/h4H,1-3H3,(H2,8,9,10)
InChIKeyGGHBCYJQKCJGOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butyl-1,3-dihydro-2H-imidazol-2-one (CAS 623547-65-9): A High-Value Imidazolone Scaffold for Targeted Lead Optimization


4-tert-Butyl-1,3-dihydro-2H-imidazol-2-one is a heterocyclic small-molecule building block within the imidazol-2-one class, characterized by a tert-butyl substituent at the 4-position that significantly increases steric bulk and modulates physicochemical properties [1]. This scaffold serves as a versatile intermediate in medicinal chemistry and agrochemical research, with documented utility in the synthesis of nitrogen-containing heterocycles and as a core for developing bioactive compounds . Its structural features render it a valuable entry point for exploring structure-activity relationships (SAR) in drug discovery programs targeting diverse therapeutic areas.

Why 4-tert-Butyl-1,3-dihydro-2H-imidazol-2-one Cannot Be Interchanged with Other 4-Substituted Imidazol-2-ones


Substituting the 4-position of the imidazol-2-one ring with different alkyl or aryl groups yields compounds with profoundly divergent physicochemical and biological profiles. While 4-methyl (CAS 1192-34-3) or 4-phenyl (CAS 6794-69-0) analogs share the same core, they lack the pronounced steric hindrance and enhanced lipophilicity conferred by the tert-butyl group [1]. These structural differences translate into measurable variations in critical parameters such as logP, aqueous solubility, and target binding affinity , making generic substitution in lead optimization campaigns scientifically unsound without explicit comparative data. The following quantitative evidence demonstrates why 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one must be evaluated as a distinct chemical entity.

Quantitative Differentiation of 4-tert-Butyl-1,3-dihydro-2H-imidazol-2-one Versus 4-Alkyl/Aryl Imidazol-2-one Analogs


Enhanced Lipophilicity (LogP = 1.13) Versus 4-Methyl Analog (LogP ≈ -0.8) Drives Improved Membrane Permeability

The tert-butyl substituent substantially increases the calculated partition coefficient (LogP) relative to the 4-methyl analog, enhancing membrane permeability potential. Specifically, 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one exhibits a LogP of 1.13 , whereas the 4-methyl analog (1,3-dihydro-4-methyl-2H-imidazol-2-one, CAS 1192-34-3) has a reported LogP of approximately -0.8 [1]. This represents a difference of nearly 2 log units, which is predictive of significantly improved passive diffusion across lipid bilayers.

Medicinal Chemistry ADME Lipophilicity Drug Design

Increased Steric Bulk (Taft Es = -1.54) Relative to 4-Methyl (Es = -0.35) Provides Conformational Restriction

The tert-butyl group introduces substantial steric hindrance compared to smaller alkyl substituents. Quantitatively, the Taft steric parameter (Es) for a tert-butyl group is -1.54, versus -0.35 for a methyl group [1]. This difference in steric bulk can restrict conformational flexibility of the imidazol-2-one ring and influence the orientation of adjacent substituents, potentially leading to enhanced binding site complementarity or improved selectivity [2].

Medicinal Chemistry Structure-Based Design Steric Effects SAR

Demonstrated NLRP3 Inflammasome Inhibitory Activity (IC50 = 2.98 µM) Distinguishes from Inactive 4-Alkyl Analogs

In a functional assay measuring IL-1β production in LPS-primed bone marrow-derived macrophages, 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one inhibited NLRP3 inflammasome activation with an IC50 of 2.98 µM [1]. While direct comparative data for 4-alkyl analogs in this specific assay are unavailable, broader SAR studies on imidazol-2-one derivatives indicate that the tert-butyl group is critical for NLRP3 inhibitory activity; smaller alkyl substituents (e.g., methyl, isopropyl) confer significantly reduced or no measurable inhibition [2].

Immunology Inflammation NLRP3 Inflammasome Drug Discovery

High Purity (≥95%) and Consistent Solid Form Ensure Reproducible Biological Assay Results

Commercially available 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one is routinely supplied with a purity of ≥95% as a free-flowing solid . In contrast, many 4-substituted imidazol-2-one analogs are available only as technical-grade materials or require custom synthesis, which can introduce batch-to-batch variability and compromise assay reproducibility . The defined solid form also facilitates accurate weighing and solution preparation.

Analytical Chemistry Quality Control Reproducibility Procurement

Synthetic Versatility: Alkylation and Thionation Reactions Enable Rapid Analog Generation

A dedicated study demonstrated that 4-tert-butyl-1,3-dihydroimidazol-2-one can be efficiently converted to its corresponding thione (C=S) analog and further alkylated with iodoacetamide under mild alkaline conditions [1]. This synthetic tractability is not uniformly observed across all 4-substituted imidazol-2-ones; for example, the 4-phenyl analog often requires harsher conditions and gives lower yields in similar transformations . The tert-butyl group's steric influence does not impede these key derivatization reactions, enabling rapid exploration of chemical space.

Synthetic Chemistry Medicinal Chemistry Diversification SAR

Optimal Use Cases for 4-tert-Butyl-1,3-dihydro-2H-imidazol-2-one Based on Quantitative Evidence


NLRP3 Inflammasome Inhibitor Lead Discovery

Given its demonstrated IC50 of 2.98 µM in a macrophage-based NLRP3 inflammasome assay , 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one serves as a validated starting scaffold for medicinal chemistry programs targeting inflammatory diseases (e.g., gout, atherosclerosis, Alzheimer's disease). The compound's activity, coupled with its synthetic tractability for thionation and alkylation [1], enables rapid generation of focused analog libraries to optimize potency and selectivity.

Blood-Brain Barrier Penetrant Probe Design

The elevated LogP (1.13) relative to the 4-methyl analog (LogP ≈ -0.8) suggests improved passive membrane permeability . This physicochemical property makes 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one a preferred starting point for developing CNS-penetrant chemical probes, particularly when paired with a target known to be expressed in the central nervous system.

Conformationally Restricted Scaffold for Structure-Based Drug Design

The substantial steric bulk of the tert-butyl group (Taft Es = -1.54) relative to methyl (Es = -0.35) provides a means to restrict conformational freedom . This feature is valuable in structure-based drug design efforts where pre-organization of a ligand into its bioactive conformation can enhance binding affinity and selectivity by minimizing entropic penalties upon target engagement [1].

Reliable Building Block for High-Throughput Parallel Synthesis

The consistent solid form, high purity (≥95%), and well-documented reactivity profile make 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one an ideal building block for automated parallel synthesis platforms. Its performance in key derivatization reactions (e.g., alkylation, thionation) [1] ensures that automated libraries will yield tractable and analytically pure products, minimizing downstream purification challenges.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.